1-Bromo-4-fluoro-2,5-dimethylbenzene

描述

Significance of Halogenation in Aromatic Systems

The strategic placement of halogens on an aromatic ring is a powerful tool for chemists. It allows for the modulation of the molecule's electronic properties and provides a handle for further chemical transformations.

Halogen substituents exert two opposing electronic effects on an aromatic ring: the inductive effect and the resonance effect.

Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma bond. jove.comquora.com This electron-withdrawing inductive effect deactivates the ring, making it less susceptible to electrophilic aromatic substitution compared to benzene (B151609). jove.comquora.com

Resonance Effect (+R): The lone pairs of electrons on the halogen atom can be delocalized into the aromatic pi-system, donating electron density to the ring. jove.comyoutube.com This electron-donating resonance effect directs incoming electrophiles to the ortho and para positions. jove.comyoutube.com

The electronegativity of the halogen substituent plays a crucial role in the reactivity of the aromatic ring. The order of electronegativity for the halogens is F > Cl > Br > I. A more electronegative halogen will exert a stronger electron-withdrawing inductive effect, thus deactivating the ring to a greater extent. libretexts.org

However, the reactivity order in electrophilic aromatic substitution for halobenzenes is often found to be Fluorobenzene > Chlorobenzene > Bromobenzene > Iodobenzene. This is because the ability of the halogen to donate electrons via resonance (which stabilizes the intermediate carbocation) is most effective for fluorine due to better orbital overlap between the 2p orbital of carbon and the 2p orbital of fluorine. uobabylon.edu.iq

Contextualization of 1-Bromo-4-fluoro-2,5-dimethylbenzene within Halogenated Xylenes (B1142099)

This compound can be considered a derivative of xylene, which is a dimethylbenzene. wikipedia.org Halogenated xylenes are a class of compounds where one or more hydrogen atoms on the xylene core have been replaced by halogen atoms.

Xylene itself exists as three isomers: ortho-xylene (1,2-dimethylbenzene), meta-xylene (1,3-dimethylbenzene), and para-xylene (1,4-dimethylbenzene). acgih.orgresearchgate.net When two different halogens and two methyl groups are present on a benzene ring, the number of possible positional isomers is significant. For a bromofluorodimethylbenzene, the relative positions of the four substituents lead to numerous structural isomers, each with potentially unique physical and chemical properties. pearson.com

For example, beyond the 1-bromo-4-fluoro-2,5-dimethyl arrangement, other isomers could include 1-bromo-2-fluoro-3,5-dimethylbenzene (B1286506) or 2-bromo-1-fluoro-3,5-dimethylbenzene, among others. The specific substitution pattern is critical in determining the molecule's reactivity and its utility in synthesis.

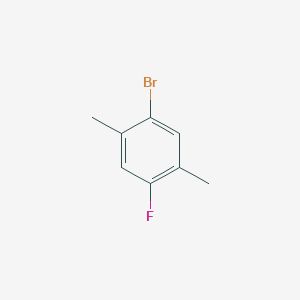

The structure of this compound is characterized by a benzene ring with a bromine atom at position 1, a fluorine atom at position 4, and methyl groups at positions 2 and 5. evitachem.com This specific arrangement gives the molecule a unique set of properties. The bromine and fluorine atoms provide sites for various chemical reactions, while the methyl groups influence the steric and electronic environment of the ring.

| Property | Value |

| Molecular Formula | C₈H₈BrF |

| CAS Number | 51760-04-4 |

| Synonyms | 4-Bromo-2,5-dimethylfluorobenzene, 2-Bromo-5-fluoro-p-xylene |

Current State of Research on this compound

This compound is primarily recognized as a valuable building block in organic synthesis. evitachem.com Its utility stems from the presence of multiple reactive sites that can be selectively functionalized. The bromine atom, in particular, is a versatile handle for a variety of transformations.

Detailed research findings indicate its application as an intermediate in the development of new agrochemicals. For instance, a patent for benzoxaborole fungicides lists this compound as a chemical compound relevant to the synthesis of these fungicidal agents. google.com While the patent does not detail the specific reaction pathway involving this compound, its inclusion points to its role as a precursor in the creation of more complex, biologically active molecules.

The presence of the bromo- and fluoro-substituents also makes it a candidate for various cross-coupling reactions, which are fundamental to the construction of complex organic frameworks. The bromine atom can participate in well-established reactions such as Suzuki, Stille, and Heck couplings, allowing for the formation of new carbon-carbon bonds. Furthermore, the aryl bromide functionality allows for the formation of Grignard reagents, which are powerful nucleophiles used to create new carbon-carbon bonds with a wide range of electrophiles.

While extensive published research focusing solely on this compound is not abundant, its availability from chemical suppliers and its appearance in the patent literature suggest its role as a key intermediate in the synthesis of proprietary molecules in the pharmaceutical and materials science sectors. evitachem.com The unique substitution pattern of this halogenated xylene provides a specific steric and electronic profile that is likely exploited by chemists to achieve desired target molecules.

Known Research and Industrial Applications as a Synthetic Intermediate

The primary utility of this compound lies in its role as a versatile synthetic intermediate in organic chemistry. evitachem.com Its structure is particularly amenable to a variety of chemical reactions, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.

The compound's reactivity is largely dictated by its substituents. The bromine atom can be readily displaced or transformed through several key reaction types:

Nucleophilic Aromatic Substitution: The bromine atom can be replaced by a variety of nucleophiles, which is a common strategy for introducing oxygen, nitrogen, or sulfur-containing functional groups. evitachem.com

Cross-Coupling Reactions: The carbon-bromine bond is a standard handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). These reactions are cornerstones of modern organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This makes the compound a valuable precursor for creating more elaborate molecular frameworks.

Grignard Reagent Formation: The bromine can be converted into a Grignard reagent, which can then react with a wide range of electrophiles to form new carbon-carbon bonds.

While specific, large-scale industrial applications are not extensively detailed in publicly available literature, its classification as a "building block" chemical supplied by numerous vendors points to its use in research and development laboratories for creating novel molecules. evitachem.combldpharm.com Its applications are noted in the broader fields of pharmaceutical research and materials science, where it serves as a starting material for synthesizing target molecules with specific biological or physical properties. evitachem.com

Gaps in Current Knowledge and Rationale for Further Academic Investigation

Despite its availability and potential as a synthetic intermediate, there are notable gaps in the detailed scientific understanding of this compound. The existing literature and chemical databases provide foundational information but lack in-depth studies on several key aspects of its chemistry.

A primary gap is the limited number of published, peer-reviewed studies detailing its specific applications. While its utility in pharmaceutical and materials science is mentioned in general terms, there is a scarcity of concrete examples in academic journals that showcase its use in the synthesis of specific bioactive compounds or functional materials. This suggests that its applications may be niche, proprietary, or still in early-stage research.

Furthermore, a thorough investigation into its reaction kinetics and mechanistic pathways appears to be wanting in the public domain. A detailed understanding of how the interplay between the bromo, fluoro, and dimethyl substituents affects reaction rates and regioselectivity would be highly valuable for synthetic chemists. For instance, quantitative studies on its performance in various cross-coupling reactions compared to similar halogenated aromatics could illuminate its unique advantages or disadvantages.

Structure

3D Structure

属性

IUPAC Name |

1-bromo-4-fluoro-2,5-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF/c1-5-4-8(10)6(2)3-7(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJWDSJPXBFLCFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40543648 | |

| Record name | 1-Bromo-4-fluoro-2,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40543648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51760-04-4 | |

| Record name | 1-Bromo-4-fluoro-2,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40543648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches to 1 Bromo 4 Fluoro 2,5 Dimethylbenzene

Precursor-Based Synthesis and Reaction Pathways

The construction of 1-bromo-4-fluoro-2,5-dimethylbenzene is highly dependent on the selection of an appropriate starting material and a logical sequence of reactions that builds the substitution pattern on the aromatic ring.

The introduction of bromine and fluorine onto a dimethylated benzene (B151609) framework can be approached in several ways, typically involving electrophilic aromatic substitution reactions. One of the most direct conceptual routes involves the bromination of a fluorinated precursor.

A common and industrially viable method is the electrophilic bromination of 1-fluoro-2,5-dimethylbenzene. This reaction is typically carried out using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). evitachem.com The catalyst polarizes the Br-Br bond, generating a potent electrophile (Br⁺) that is attacked by the electron-rich aromatic ring. evitachem.comlibretexts.org For laboratory-scale preparations where greater control and milder conditions are preferred, N-bromosuccinimide (NBS) can be employed as the bromine source, often in aprotic solvents. evitachem.com

Conversely, a synthetic strategy could involve the fluorination of a brominated precursor. However, direct electrophilic fluorination of aromatic rings is challenging due to the extreme reactivity of fluorine gas (F₂), which often leads to a mixture of products and can be difficult to control. jove.com Modern fluorinating agents have been developed to overcome this limitation. Reagents like Selectfluor (F-TEDA-BF₄) provide a source of electrophilic fluorine ("F⁺") under much milder and more controllable conditions, allowing for the selective fluorination of activated aromatic rings. jove.commdpi.com Another established route for introducing fluorine is through the Sandmeyer or Schiemann reaction, which involves the diazotization of an amino group followed by displacement with a fluoride (B91410) ion.

Table 1: Comparison of Halogenation Strategies

Given the specific substitution pattern of this compound, a multi-step synthesis is often necessary to achieve the desired isomer without ambiguity. A logical pathway might begin with a more readily available starting material like 2,5-dimethylaniline.

A representative multi-step protocol could be:

Acetylation: The amino group of 2,5-dimethylaniline is protected, for example, by reacting it with acetic anhydride to form N-(2,5-dimethylphenyl)acetamide. This step moderates the activating effect of the amino group and prevents side reactions.

Bromination: The resulting acetanilide is then subjected to electrophilic bromination. The N-acetyl group is a moderately activating ortho-, para-director, guiding the incoming bromine to the position para to itself (C4), yielding 4-bromo-N-(2,5-dimethylphenyl)acetamide.

Hydrolysis: The acetyl group is removed by acid or base hydrolysis to regenerate the amino group, yielding 4-bromo-2,5-dimethylaniline.

Fluorination via Diazotization: The resulting aniline is converted into the target compound via the Balz-Schiemann reaction. The primary amine is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. Gentle heating of the diazonium tetrafluoroborate salt then displaces the diazo group with fluorine, yielding the final product, this compound.

This sequence ensures that the bromine and fluorine atoms are introduced with high regiochemical control, leveraging the directing effects of the functional groups present at each stage.

Regioselective Synthesis and Control in Halogenation

The success of any synthesis of a polysubstituted benzene hinges on understanding and controlling the regioselectivity of the halogenation steps. The directing effects of the substituents already present on the ring are the primary determinants of the position of subsequent substitution.

In the synthesis of this compound, the directing effects of the methyl and halogen groups are crucial. Both alkyl (methyl) groups and halogens (fluorine, bromine) are classified as ortho-, para-directors for electrophilic aromatic substitution. chemistrytalk.orgpressbooks.pubopenstax.org

Methyl Groups (-CH₃): These are activating groups that donate electron density to the benzene ring through an inductive effect. libretexts.org This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. The activation is most pronounced at the ortho and para positions relative to the methyl group.

In a precursor like 1-fluoro-2,5-dimethylbenzene, the two methyl groups strongly activate the C4 and C6 positions. The fluorine atom at C1 also directs incoming electrophiles to the C2, C4, and C6 positions. The combined directing effects of all three substituents converge to make the C4 position the most electronically enriched and sterically accessible site for electrophilic attack, leading to the selective formation of this compound.

Table 2: Directing Effects on 1-Fluoro-2,5-dimethylbenzene

The choice of catalyst is fundamental to controlling the rate and selectivity of halogenation reactions.

For Bromination: In electrophilic bromination, Lewis acids like FeBr₃, FeCl₃, and AlCl₃ are essential. evitachem.com They function by coordinating with a bromine molecule, which polarizes the Br-Br bond and generates a highly reactive bromonium ion (Br⁺) or a complex that acts as a Br⁺ equivalent. libretexts.org This significantly increases the electrophilicity of the bromine, allowing it to attack the aromatic ring. Advanced methods, such as palladium-catalyzed C-H activation, represent a modern approach to arylation and halogenation, offering alternative pathways that can avoid pre-functionalization steps. evitachem.com

For Fluorination: Catalytic systems are particularly important for modern fluorination reactions. While the Schiemann reaction does not typically require a catalyst beyond the thermal decomposition step, electrophilic fluorination using reagents like Selectfluor can be influenced by catalytic systems. Lewis acids can be used to enhance the electrophilicity of the fluorinating agent, and developments in transition-metal catalysis are continually expanding the scope of C-F bond formation. mdpi.commdpi.com

Beyond substituent effects and catalysis, the fine-tuning of reaction conditions is critical for maximizing the yield of the desired isomer and minimizing the formation of byproducts.

Temperature: Halogenation reactions are often exothermic. Lowering the reaction temperature can increase the selectivity of the reaction by favoring the formation of the thermodynamically more stable isomer and reducing the rate of competing side reactions. nih.gov

Solvent: The polarity of the solvent can influence the reaction rate and, in some cases, the isomeric distribution of the products. Aprotic solvents are common for electrophilic halogenations.

Reaction Time: Monitoring the reaction progress is essential to ensure complete conversion of the starting material without promoting further reactions, such as polyhalogenation.

Choice of Halogenating Agent: As mentioned, using NBS instead of Br₂ can offer milder reaction conditions and potentially different selectivity profiles due to its distinct reaction mechanism, which can involve radical pathways under certain initiation conditions. evitachem.com

By carefully controlling these parameters, chemists can steer the reaction toward the selective synthesis of this compound.

Advanced Synthetic Transformations Involving this compound

This compound serves as a versatile intermediate in organic synthesis, amenable to a variety of advanced transformations that allow for the construction of more complex molecular architectures. evitachem.com Its structure, featuring a reactive carbon-bromine bond and an activated aromatic ring, enables participation in several key classes of reactions, including cross-coupling, nucleophilic substitution, and electrophilic substitution. These transformations are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. evitachem.comwikipedia.org

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and aryl halides like this compound are common substrates. The Suzuki and Heck reactions are prominent examples of such transformations. nih.govlibretexts.org

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.org This reaction is widely used due to its mild conditions and tolerance of a wide range of functional groups. nih.govmasterorganicchemistry.com For this compound, a Suzuki coupling would form a new carbon-carbon bond at the position of the bromine atom, enabling the introduction of various aryl, heteroaryl, alkyl, or alkenyl groups. organic-chemistry.org While specific studies on this compound are not extensively detailed, the reactivity can be inferred from similar substrates like 1-bromo-4-fluorobenzene, which is a standard substrate for these reactions. wikipedia.orgugr.es The catalytic cycle typically involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the product and regenerate the catalyst. nih.gov

The Heck reaction couples aryl halides with alkenes in the presence of a palladium catalyst and a base to form substituted alkenes. organic-chemistry.orgnih.gov This reaction provides a direct method for the alkenylation of aromatic rings. The mechanism involves the oxidative addition of the aryl halide to the palladium catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.orgnih.gov The reaction with this compound would yield a stilbene-like derivative, with the new carbon-carbon double bond formed at the site of the bromine atom. The stereoselectivity of the Heck reaction typically favors the formation of the E-isomer (trans) of the resulting alkene. organic-chemistry.org

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions The following table illustrates typical conditions for Suzuki and Heck reactions based on general procedures for aryl bromides.

| Reaction | Coupling Partner | Catalyst (Example) | Base (Example) | Solvent (Example) | Product Type |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Biaryl |

| Suzuki | Alkenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | Arylalkene |

| Heck | Styrene | Pd(OAc)₂ | Et₃N | DMF | Substituted Stilbene |

| Heck | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | NaOAc | Acetonitrile | Aryl Acrylate Ester |

The bromine atom in this compound can be displaced by a variety of nucleophiles through a nucleophilic aromatic substitution (SNA_r) mechanism. evitachem.com In this reaction, a strong nucleophile attacks the carbon atom bearing the leaving group (bromine), forming a negatively charged intermediate known as a Meisenheimer complex. youtube.com The aromaticity of the ring is temporarily broken and is restored upon the expulsion of the bromide ion. youtube.com

The rate of nucleophilic aromatic substitution is significantly enhanced by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the anionic intermediate. youtube.commasterorganicchemistry.com In this molecule, the fluorine atom acts as a moderate electron-withdrawing group, facilitating the attack of nucleophiles. The reaction allows for the introduction of a range of functional groups in place of the bromine. For example, reaction with hydroxide ions can yield the corresponding phenol, while alkoxides would produce aryl ethers, and amines would lead to the formation of substituted anilines. evitachem.com

Table 2: Examples of Nucleophilic Aromatic Substitution

| Nucleophile | Reagent (Example) | Product Functional Group |

| Hydroxide | Sodium Hydroxide (NaOH) | Phenol (-OH) |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Anisole (-OCH₃) |

| Amine | Ammonia (NH₃) | Aniline (-NH₂) |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether (-SPh) |

| Cyanide | Sodium Cyanide (NaCN) | Benzonitrile (-CN) |

This compound can also undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the benzene ring. evitachem.commsu.edu The outcome of this reaction is governed by the directing effects and the activating or deactivating nature of the substituents already present on the ring.

The substituents on the this compound ring are:

-CH₃ (Methyl groups): Activating and ortho-, para-directing.

-F (Fluoro group): Deactivating but ortho-, para-directing.

-Br (Bromo group): Deactivating but ortho-, para-directing.

The two methyl groups are activating, making the ring more reactive towards electrophiles than benzene itself. The halogens (F and Br) are deactivating due to their inductive effect but direct incoming electrophiles to the ortho and para positions via resonance. In this molecule, the available positions for substitution are at C3 and C6. The directing effects of the existing groups must be considered collectively to predict the major product. The powerful activating effect of the two methyl groups will be the dominant factor. The fluorine at C4 directs to C3 and C5 (C5 is occupied). The bromine at C1 directs to C2 (occupied) and C6. The methyl group at C2 directs to C3 and C6. The methyl group at C5 directs to C6 and C4 (occupied).

Considering these combined effects, the C3 and C6 positions are both activated. The C6 position is influenced by the directing effects of the bromine and both methyl groups, while the C3 position is influenced by the fluorine and one methyl group. Therefore, substitution is most likely to occur at the C3 or C6 positions, with the precise distribution depending on the specific electrophile and reaction conditions. Common EAS reactions include nitration (using HNO₃/H₂SO₄) and sulfonation (using fuming H₂SO₄). msu.eduyoutube.com

Table 3: Analysis of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Reagents (Example) | Potential Product(s) |

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | 1-Bromo-4-fluoro-2,5-dimethyl-3-nitrobenzene and/or 1-Bromo-4-fluoro-2,5-dimethyl-6-nitrobenzene |

| Sulfonation | SO₃ | Fuming H₂SO₄ | 4-Bromo-5-fluoro-2,5-dimethylbenzenesulfonic acid and/or 2-Bromo-5-fluoro-3,6-dimethylbenzenesulfonic acid |

| Bromination | Br⁺ | Br₂, FeBr₃ | 1,3-Dibromo-4-fluoro-2,5-dimethylbenzene and/or 1,6-Dibromo-4-fluoro-2,5-dimethylbenzene |

| Friedel-Crafts Acylation | RCO⁺ | CH₃COCl, AlCl₃ | 1-(4-Bromo-5-fluoro-2,5-dimethylphenyl)ethan-1-one and/or 1-(2-Bromo-5-fluoro-3,6-dimethylphenyl)ethan-1-one |

Spectroscopic Characterization and Structural Elucidation of 1 Bromo 4 Fluoro 2,5 Dimethylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in 1-bromo-4-fluoro-2,5-dimethylbenzene. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, along with the spin-spin coupling patterns, provides a detailed molecular fingerprint.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the two aromatic protons and the two methyl groups, which are chemically non-equivalent due to the asymmetric substitution pattern.

The two aromatic protons, located at positions 3 and 6 of the benzene (B151609) ring, appear as separate signals in the aromatic region of the spectrum. The proton at C3 is ortho to the fluorine atom, while the proton at C6 is ortho to the bromine atom. This difference in the chemical environment leads to different chemical shifts. Similarly, the two methyl groups at C2 and C5 are in unique environments, resulting in two distinct singlets in the alkyl region of the spectrum. docbrown.info The integration of the signals confirms the ratio of protons in the molecule, with the aromatic signals integrating to two protons and the methyl signals integrating to six protons. docbrown.info

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H (C3-H) | 7.0 – 7.2 | Doublet (d) | ³J(H,F) ≈ 8-10 |

| Aromatic H (C6-H) | 7.2 – 7.4 | Doublet (d) | ⁴J(H,F) ≈ 2-4 |

| Methyl Protons (C2-CH₃) | ~2.3 | Singlet (s) | - |

Note: Data are predicted based on established substituent effects and typical coupling constants.

The ¹³C NMR spectrum provides information on all eight unique carbon atoms in the molecule. The six aromatic carbons and two methyl carbons each produce a distinct resonance, reflecting the molecule's lack of symmetry.

The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents (Br, F, and CH₃). The carbon atom bonded to the highly electronegative fluorine atom (C4) is expected to be the most deshielded, appearing at a high chemical shift (downfield). Conversely, the carbon bonded to the bromine atom (C1) will also have a characteristic shift. The remaining aromatic carbons and the two methyl carbons can be assigned based on established substituent chemical shift (SCS) effects and by observing couplings to the ¹⁹F nucleus.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling |

|---|---|---|

| C1-Br | 118 – 122 | Yes (³JCF) |

| C2-CH₃ | 132 – 136 | Yes (³JCF) |

| C3-H | 115 – 120 | Yes (²JCF) |

| C4-F | 158 – 162 | Yes (¹JCF) |

| C5-CH₃ | 135 – 140 | Yes (²JCF) |

| C6-H | 130 – 134 | Yes (⁴JCF) |

| C2-CH₃ | 20 – 22 | Yes (⁴JCF) |

Note: Data are predicted based on established substituent effects. C-F coupling introduces additional splitting to the signals.

¹⁹F NMR spectroscopy is a highly sensitive technique for directly probing the environment of the fluorine atom. Since there is only one fluorine atom in the this compound molecule, the spectrum is expected to show a single resonance. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom. This signal will be split into a complex multiplet due to coupling with the neighboring aromatic proton (H3), the meta-aromatic proton (H6), and potentially long-range couplings to the methyl protons. organicchemistrydata.org

The spin-spin coupling constants (J-values) observed in the NMR spectra are crucial for confirming the substitution pattern. The magnitude of the coupling between nuclei is dependent on the number of bonds separating them.

In the ¹H NMR spectrum, the coupling between the fluorine at C4 and the proton at C3 is a three-bond coupling (³J), which is typically in the range of 8-10 Hz for ortho H-F coupling. The coupling between the same fluorine and the proton at C6 is a four-bond coupling (⁴J), which is significantly smaller, typically 2-4 Hz for meta H-F coupling. iastate.edu The observation of one large ortho coupling and one smaller meta coupling for the two aromatic protons provides definitive evidence for the 1,4-arrangement of the fluorine and bromine atoms relative to the protons. Similarly, the couplings between the fluorine and the various carbon atoms (¹JCF, ²JCF, ³JCF) in the ¹³C NMR spectrum further corroborate the assigned structure. organicchemistrydata.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of the specific bonds and functional groups present.

The IR and Raman spectra of this compound display characteristic absorption bands that confirm the presence of its key structural components.

C-H Vibrations : Aromatic C-H stretching vibrations typically appear in the region of 3100-3030 cm⁻¹. docbrown.info The C-H stretching vibrations of the methyl (alkyl) groups are observed at slightly lower wavenumbers, generally in the 2975–2850 cm⁻¹ range. docbrown.info

C-F Vibrations : The C-F stretching vibration gives rise to a strong absorption band in the IR spectrum. For aryl fluorides, this band is typically located in the 1250–1100 cm⁻¹ region.

C-Br Vibrations : The C-Br stretching mode occurs at a much lower frequency due to the heavier mass of the bromine atom. This absorption is generally found in the 650–500 cm⁻¹ range and can sometimes be difficult to distinguish within the complex fingerprint region of the spectrum. researchgate.net

Aromatic Ring Vibrations : The stretching vibrations of the carbon-carbon bonds within the benzene ring typically produce characteristic bands around 1600 and 1500 cm⁻¹. docbrown.info

Table 3: Characteristic Vibrational Frequencies for this compound

| Bond/Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 – 3030 | Medium |

| Alkyl C-H (CH₃) | Stretching | 2975 – 2850 | Strong |

| Aromatic C=C | Ring Stretching | 1600 & 1500 | Medium-Strong |

| C-F | Stretching | 1250 – 1100 | Strong |

Analysis of Aromatic Ring Vibrations

Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. researchgate.net The C=C stretching vibrations within the aromatic ring give rise to a series of bands, usually in the 1600-1400 cm⁻¹ range, which are characteristic of the benzene skeleton. researchgate.net The substitution pattern on the ring influences the exact position and intensity of these peaks.

Furthermore, vibrations involving the substituents are key identifiers. The C-Br stretching vibration for aromatic bromo compounds is expected in the 650-395 cm⁻¹ region. researchgate.net The C-F stretching vibration typically appears as a strong band in the 1250-1000 cm⁻¹ range. In-plane and out-of-plane bending vibrations of the aromatic C-H bonds also provide structural information. Theoretical studies on similar halogenated p-xylene (B151628) molecules aid in the precise assignment of these vibrational modes. nih.gov

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | researchgate.net |

| Aromatic C=C Stretch | 1600 - 1400 | researchgate.net |

| C-F Stretch | 1250 - 1000 | General Spectroscopic Data |

| C-Br Stretch | 650 - 395 | researchgate.net |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. nih.govepa.gov The presence of bromine is distinctive due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in two major peaks in the mass spectrum for the molecular ion ([M]⁺• and [M+2]⁺•) that are separated by two mass units and have nearly equal intensity.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₈BrF | nih.gov |

| Average Molecular Weight | 203.05 g/mol | nih.gov |

| Monoisotopic (Exact) Mass | 201.979341 g/mol | epa.gov |

Upon ionization in the mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments serves as a molecular fingerprint that helps to confirm the structure.

A primary fragmentation pathway for substituted xylenes (B1142099) involves the loss of a hydrogen atom or a methyl group from the molecular ion. docbrown.info For this compound, cleavage of the C-Br bond is also a likely event, resulting in a fragment corresponding to the loss of a bromine radical. The stability of the resulting carbocations influences the fragmentation pattern. The isotopic signature of bromine-containing fragments (a pair of peaks of equal intensity separated by 2 m/z units) is a key feature used for identification.

| Fragment Ion (m/z) | Corresponding Loss | Notes |

|---|---|---|

| 202/204 | - | Molecular Ion Peak ([C₈H₈BrF]⁺•) showing Br isotope pattern |

| 187/189 | -CH₃ | Loss of a methyl group |

| 123 | -Br | Loss of a bromine radical |

Crystallographic Analysis for Solid-State Structure

While spectroscopic methods probe molecular properties, crystallographic techniques, particularly X-ray diffraction, provide unambiguous information about the arrangement of atoms in the solid state.

In the absence of specific SCXRD data, the types of intermolecular forces that dictate the crystal packing can be predicted based on the molecule's functional groups. The solid-state structure of this compound would be governed by a combination of non-covalent interactions.

Given the presence of bromine and fluorine atoms, halogen bonding (C-Br···F or C-Br···Br) could be a significant interaction influencing the crystal packing. mdpi.com Weak C-H···F and C-H···Br hydrogen bonds are also expected to play a role. mdpi.com Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules are common in such compounds and would contribute to the stability of the crystal lattice. mdpi.com Studies on structurally similar molecules, such as 1,4-dibromo-2,5-bis(phenylalkoxy)benzene, have shown the importance of C–Br···π, C–H···Br, and Br···Br interactions in directing the solid-state assembly. mdpi.com

| Interaction Type | Description | Reference Analogy |

|---|---|---|

| Halogen Bonding | Interactions involving the electrophilic region of the bromine atom (e.g., C-Br···F, C-Br···Br). | mdpi.comresearchgate.net |

| Hydrogen Bonding | Weak interactions such as C-H···F and C-H···Br. | mdpi.com |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | mdpi.com |

Computational Chemistry and Theoretical Investigations of 1 Bromo 4 Fluoro 2,5 Dimethylbenzene

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, offering insights into their dynamic processes and interactions that are not accessible from static DFT calculations.

While 1-bromo-4-fluoro-2,5-dimethylbenzene has a relatively rigid aromatic core, the methyl groups possess rotational freedom. MD simulations can explore the rotational dynamics of these methyl groups and any subtle conformational changes in the molecule over time. This analysis helps to understand the molecule's flexibility and the average conformations it adopts at a given temperature. Studies on similar halobenzenes have used MD simulations to investigate dynamic processes such as photodissociation, tracking how the molecule behaves after being excited by light. acs.orgacs.org

MD simulations are particularly powerful for studying how a molecule interacts with its environment. By placing the this compound molecule in a simulation box with solvent molecules (e.g., water or an organic solvent), it is possible to study solvation effects and the nature of intermolecular forces. researchgate.net These simulations can reveal how the halogen and methyl groups influence the local solvent structure and can be used to calculate properties like the free energy of solvation. Such studies are crucial for understanding the compound's behavior in realistic chemical environments. nih.gov

Quantitative Structure-Activity Relationships (QSAR) Modeling of this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific chemical property. In the context of this compound, QSAR models can be developed to predict its reactivity, toxicity, or other relevant behaviors based on its molecular descriptors. These models are invaluable for screening large numbers of compounds, prioritizing them for experimental testing, and gaining insights into the mechanisms of their actions.

Computational Descriptors for Reactivity and Properties

The foundation of any QSAR model lies in the selection of appropriate molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. For this compound, a variety of descriptors can be calculated using computational chemistry methods, primarily Density Functional Theory (DFT), to characterize its reactivity and physicochemical properties. These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters.

Electronic Descriptors: These descriptors provide insights into the electron distribution within the molecule, which is crucial for understanding its reactivity in chemical reactions.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Mulliken Atomic Charges: These charges represent the partial charge distribution on each atom in the molecule. They can help identify potential sites for nucleophilic or electrophilic attack.

Steric Descriptors: These descriptors relate to the three-dimensional size and shape of the molecule, which can affect its ability to interact with other molecules or biological receptors.

Sterimol Parameters: These are a set of parameters that describe the dimensions of a substituent, providing a more detailed picture of its steric bulk.

Hydrophobic Descriptors: These descriptors quantify the molecule's hydrophobicity, which is a critical factor in its environmental fate, transport, and biological uptake.

LogP (Octanol-Water Partition Coefficient): This is the most common descriptor for hydrophobicity and is a key parameter in predicting the environmental distribution and toxicity of a compound.

The following table provides a hypothetical set of calculated computational descriptors for this compound, which would be typical inputs for a QSAR model.

| Descriptor Category | Descriptor Name | Hypothetical Value | Units |

| Electronic | HOMO Energy | -8.50 | eV |

| LUMO Energy | -0.50 | eV | |

| HOMO-LUMO Gap | 8.00 | eV | |

| Dipole Moment | 1.50 | Debye | |

| Steric | Molecular Volume | 150.0 | ų |

| Molecular Surface Area | 180.0 | Ų | |

| Hydrophobic | LogP | 4.20 |

Note: The values in this table are illustrative and are based on typical ranges for similar halogenated aromatic compounds. Specific values would need to be calculated using quantum chemical software.

Predictive Models for Chemical Behavior

Once a set of relevant descriptors has been calculated, a predictive QSAR model can be developed using various statistical methods. The most common approach is Multiple Linear Regression (MLR), which aims to find a linear equation that best correlates the descriptors with the observed activity or property.

For this compound, a hypothetical QSAR model for predicting its acute aquatic toxicity (expressed as the negative logarithm of the 50% lethal concentration, pLC50) to a specific organism might take the following form:

pLC50 = β₀ + β₁ (LogP) + β₂ (LUMO Energy) + β₃ (Molecular Volume)

In this equation:

pLC50 is the predicted toxicity.

LogP , LUMO Energy , and Molecular Volume are the selected descriptors.

β₀, β₁, β₂, and β₃ are the regression coefficients determined from the statistical analysis of a training set of compounds with known toxicities and calculated descriptors.

The quality and predictive power of a QSAR model are assessed using various statistical parameters, including:

R² (Coefficient of Determination): Indicates the proportion of the variance in the dependent variable that is predictable from the independent variables. A value closer to 1 indicates a better fit.

Q² (Cross-validated R²): A measure of the model's predictive ability, determined through internal cross-validation techniques like leave-one-out (LOO).

RMSE (Root Mean Square Error): Represents the standard deviation of the residuals (prediction errors).

The table below illustrates a hypothetical predictive QSAR model for the aquatic toxicity of a series of substituted halobenzenes, including this compound.

| Model Parameter | Value | Description |

| Equation | pLC50 = 0.85(LogP) - 0.20(LUMO) + 0.01(Volume) + 1.50 | Multiple Linear Regression Model |

| R² | 0.85 | Goodness of fit |

| Q² (LOO) | 0.78 | Internal predictive ability |

| RMSE | 0.35 | Prediction error |

| Applicability Domain | Defined by the range of descriptor values in the training set | Ensures reliable predictions for new compounds |

Note: This model is presented for illustrative purposes. A robust QSAR model would require a large and diverse dataset of compounds with experimentally determined toxicities and rigorous validation.

The development and application of such predictive models for this compound can significantly aid in the assessment of its potential environmental impact and guide the design of safer chemical alternatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。